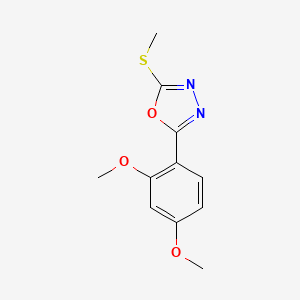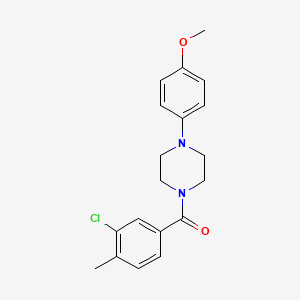
1-(2-adamantyl)-4-(3-chlorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-adamantyl)-4-(3-chlorophenyl)piperazine, also known as ACP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential pharmacological properties, particularly in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine is not fully understood. However, it is thought to act as a partial agonist at the serotonin 5-HT1A and dopamine D2 receptors. This results in an increase in the release of these neurotransmitters, which can lead to changes in mood and behavior.
Biochemical and Physiological Effects
Studies have shown that 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine can induce anxiolytic and antidepressant-like effects in animal models. It has also been shown to improve cognitive function and memory in rodents. However, the exact biochemical and physiological effects of 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine on humans are not well understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine in lab experiments is its selectivity for serotonin and dopamine receptors. This allows for the study of specific neurotransmitter systems and their function in the brain. However, the limitations of using 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine include its potential toxicity and lack of specificity for certain receptor subtypes. It is important to use appropriate safety precautions and dosage levels when working with this compound.
Orientations Futures
There are several future directions for research on 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine. One area of interest is its potential therapeutic applications in neurological disorders such as depression and anxiety. Further studies are needed to determine the safety and efficacy of this compound in humans. Another area of research is the development of more selective and potent compounds that target specific receptor subtypes. This could lead to the development of more effective treatments for neurological disorders. Additionally, the use of 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine as a tool compound in neuroscience research could lead to a better understanding of the function of serotonin and dopamine systems in the brain.
Conclusion
In conclusion, 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine is a chemical compound that has been extensively studied for its potential pharmacological properties in the field of neuroscience. Its selectivity for serotonin and dopamine receptors makes it a valuable tool compound for studying specific neurotransmitter systems in the brain. However, further research is needed to determine its safety and efficacy in humans and to develop more selective and potent compounds for therapeutic use.
Méthodes De Synthèse
The synthesis of 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine involves the reaction between 2-adamantanone and 3-chlorophenylpiperazine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through recrystallization or chromatography. The purity and yield of the final product can be improved by optimizing the reaction conditions and purification methods.
Applications De Recherche Scientifique
1-(2-adamantyl)-4-(3-chlorophenyl)piperazine has been studied for its potential therapeutic applications in various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to act as a serotonin and dopamine receptor agonist, which are neurotransmitters involved in mood regulation and cognitive function. 1-(2-adamantyl)-4-(3-chlorophenyl)piperazine has also been investigated for its potential use as a tool compound in neuroscience research to study the function of these neurotransmitter systems.
Propriétés
IUPAC Name |
1-(2-adamantyl)-4-(3-chlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2/c21-18-2-1-3-19(13-18)22-4-6-23(7-5-22)20-16-9-14-8-15(11-16)12-17(20)10-14/h1-3,13-17,20H,4-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQSNDPTZXBCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C3CC4CC(C3)CC2C4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Adamantyl)-4-(3-chlorophenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5756260.png)

![3-amino-3-(hydroxyimino)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5756273.png)


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,2,3,4,5,6-hexamethylbenzenesulfonamide](/img/structure/B5756297.png)
![3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5756299.png)



![ethyl 4-({[2-(3-fluorobenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5756356.png)


![1-(3-bromophenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5756378.png)